1-(3-chlorobenzoyl)piperidine-3-carboxylic Acid
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Overview
Description
1-(3-Chlorobenzoyl)piperidine-3-carboxylic acid is a chemical compound with the molecular formula C13H14ClNO3 and a molecular weight of 267.71 g/mol . This compound is characterized by the presence of a piperidine ring substituted with a 3-chlorobenzoyl group and a carboxylic acid group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 1-(3-chlorobenzoyl)piperidine-3-carboxylic acid typically involves the reaction of piperidine derivatives with 3-chlorobenzoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or chromatography .
Industrial production methods may involve more efficient and scalable processes, such as continuous flow synthesis, which allows for better control over reaction conditions and yields .
Chemical Reactions Analysis
1-(3-Chlorobenzoyl)piperidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chlorobenzoyl group, where nucleophiles replace the chlorine atom.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(3-Chlorobenzoyl)piperidine-3-carboxylic acid is utilized in various scientific research fields, including:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Medicine: Research on this compound includes its potential use in developing new therapeutic agents for treating diseases such as cancer and neurological disorders.
Industry: It is employed in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(3-chlorobenzoyl)piperidine-3-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity, or interact with receptors, modulating their signaling pathways. These interactions are influenced by the compound’s structural features, such as the piperidine ring and the chlorobenzoyl group .
Comparison with Similar Compounds
1-(3-Chlorobenzoyl)piperidine-3-carboxylic acid can be compared with similar compounds like 1-(4-chlorobenzoyl)piperidine-3-carboxylic acid and other piperidine derivatives. These compounds share structural similarities but differ in the position of substituents or the nature of functional groups. The unique properties of this compound, such as its specific binding affinity and reactivity, make it distinct from its analogs .
Similar Compounds
- 1-(4-Chlorobenzoyl)piperidine-3-carboxylic acid
- Piperidine-3-carboxylic acid derivatives
- Benzoylpiperidine derivatives
Properties
IUPAC Name |
1-(3-chlorobenzoyl)piperidine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClNO3/c14-11-5-1-3-9(7-11)12(16)15-6-2-4-10(8-15)13(17)18/h1,3,5,7,10H,2,4,6,8H2,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTVUCSZTIMFWJS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC(=CC=C2)Cl)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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